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Compound of Interest

Compound Name: 3-Methyl-2,2'-bipyridine

Cat. No.: B1346041

CAS Number: 10273-88-8

This technical guide provides a comprehensive overview of the chemical and physical
properties, synthesis, and potential applications of 3-Methyl-2,2'-bipyridine. The information is
intended for researchers, scientists, and professionals in drug development and catalysis.

Chemical and Physical Properties

3-Methyl-2,2'-bipyridine is a substituted bipyridine, a class of heterocyclic organic compounds
widely utilized as ligands in coordination chemistry. The introduction of a methyl group at the 3-
position of one of the pyridine rings influences its steric and electronic properties, which in turn
affects its coordination behavior and reactivity. While extensive experimental data for this
specific isomer is limited in publicly available literature, key properties can be summarized and
predicted based on related compounds.

Table 1: Physical and Chemical Properties of 3-Methyl-2,2'-bipyridine
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Property Value Source/Comment

CAS Number 10273-88-8 [11[2]

Molecular Formula Ci1H1oN2 [1][2]

Molecular Weight 170.21 g/mol [11[2]

Boiling Point 282.1£25.0°C Predicted[2]

Density 1.081 g/cm3 Predicted[2]

Melting Point Not available Experimental data not found.

Expected to be soluble in
many organic solvents and

Solubility slightly soluble in water. The Qualitative assessment based
methyl group may slightly on analogous compounds.
increase its lipophilicity

compared to 2,2'-bipyridine.[1]

Synthesis and Experimental Protocols

The synthesis of asymmetrically substituted bipyridines like 3-Methyl-2,2'-bipyridine typically
relies on palladium-catalyzed cross-coupling reactions. Common methods include the Suzuki-
Miyaura, Stille, and Negishi couplings. Below are detailed generalized protocols for the
synthesis of methyl-substituted bipyridines, which can be adapted for 3-Methyl-2,2'-bipyridine.

Suzuki-Miyaura Cross-Coupling

This reaction involves the coupling of a halo-pyridine with a pyridylboronic acid. For the
synthesis of 3-Methyl-2,2'-bipyridine, this could involve the reaction of 2-bromo-3-
methylpyridine with 2-pyridylboronic acid or 3-methyl-2-pyridylboronic acid with 2-
bromopyridine.

Experimental Protocol: Suzuki-Miyaura Coupling
e Reactants:

o 2-Bromo-3-methylpyridine (1.0 equiv)
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[e]

2-Pyridylboronic acid (1.2 equiv)

o

Palladium(ll) acetate (Pd(OAc)z, 0.02 equiv)

[¢]

Triphenylphosphine (PPhs, 0.08 equiv)

[¢]

Potassium carbonate (K2COs, 2.0 equiv)

[e]

Solvent: 1,2-Dimethoxyethane (DME) and water (4:1 mixture)

e Procedure:

o To a round-bottom flask, add 2-bromo-3-methylpyridine, 2-pyridylboronic acid,
palladium(ll) acetate, triphenylphosphine, and potassium carbonate.

o Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
o Add the degassed DME/water solvent mixture via syringe.

o Heat the reaction mixture to reflux (approximately 85 °C) and stir for 12-24 hours,
monitoring the reaction progress by thin-layer chromatography (TLC) or gas
chromatography-mass spectrometry (GC-MS).

o Upon completion, cool the reaction mixture to room temperature.
o Dilute the mixture with ethyl acetate and wash with water and brine.

o Dry the organic layer over anhydrous sodium sulfate (Naz2S0Oa), filter, and concentrate
under reduced pressure.

o Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl
acetate gradient) to yield 3-Methyl-2,2'-bipyridine.

Logical Workflow for Suzuki-Miyaura Synthesis

\

IREIETE Reaction Setup: Workup:
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Pd(OAC)2, PPhs, K2COs
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Suzuki-Miyaura Synthesis Workflow

Spectroscopic Characterization

Detailed experimental spectra for 3-Methyl-2,2'-bipyridine are not readily available in the
public domain. Therefore, predicted data and general protocols for spectroscopic analysis of
bipyridine derivatives are provided.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted *H NMR Data (in CDCIs): The chemical shifts will be influenced by the electron-
withdrawing nitrogen atoms and the electron-donating methyl group. Protons on the pyridine
ring with the methyl group will show distinct shifts compared to the unsubstituted ring. The
methyl protons are expected to appear as a singlet around 2.3-2.6 ppm. Aromatic protons will
appear in the range of 7.0-8.8 ppm.

Predicted 13C NMR Data (in CDCIs): Aromatic carbons will resonate in the range of 120-160
ppm. The methyl carbon will appear upfield, typically around 18-25 ppm.

Experimental Protocol: NMR Spectroscopy
e Sample Preparation:

o Dissolve 5-10 mg of purified 3-Methyl-2,2'-bipyridine in approximately 0.6 mL of
deuterated chloroform (CDCIs) containing tetramethylsilane (TMS) as an internal standard.

o Transfer the solution to a 5 mm NMR tube.
o Data Acquisition:
o Acquire *H and 3C NMR spectra on a 400 MHz or higher field spectrometer.

o For 'H NMR, use a standard pulse program with a spectral width of approximately 15 ppm,
an acquisition time of 3-4 seconds, and a relaxation delay of 1-2 seconds.

o For 3C NMR, use a proton-decoupled pulse program with a spectral width of
approximately 250 ppm.
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» Data Processing:
o Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
o Reference the spectra to the TMS signal (0.00 ppm for *H and 3C).

o Integrate the *H NMR signals and determine the multiplicities and coupling constants.

Infrared (IR) Spectroscopy

Predicted Key IR Absorption Bands:

3100-3000 cm~1: C-H stretching (aromatic)

2980-2850 cm~1: C-H stretching (methyl)

1600-1400 cm~1: C=C and C=N stretching vibrations of the pyridine rings.

800-700 cm~1: C-H out-of-plane bending.
Experimental Protocol: FT-IR Spectroscopy (ATR)
e Sample Preparation:

o Place a small amount of the solid sample directly on the diamond crystal of the Attenuated
Total Reflectance (ATR) accessory.

o Data Acquisition:

o Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer in the range
of 4000-400 cm~1.

o Collect and average a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-
to-noise ratio.

o Acquire a background spectrum of the clean ATR crystal before running the sample.

» Data Processing:
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o Perform a background correction on the sample spectrum.

o ldentify and label the major absorption peaks.

Mass Spectrometry (MS)

Predicted Mass Spectrum: The molecular ion peak ([M]*) is expected at m/z = 170. Common
fragmentation patterns for pyridinic compounds may be observed, such as the loss of a methyl
radical ([M-15]*) or cleavage of the bipyridine linkage.

Experimental Protocol: Mass Spectrometry
e Sample Preparation:

o Dissolve a small amount of the sample in a suitable volatile solvent like methanol or
acetonitrile.

o Data Acquisition:

o Introduce the sample into the mass spectrometer using an appropriate ionization
technique such as Electrospray lonization (ESI) or Electron Impact (El).

o Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
o Data Analysis:

o Identify the molecular ion peak.

o Analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis
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General Workflow for Spectroscopic Characterization

Reactivity and Applications
Coordination Chemistry and Catalysis

Like other bipyridines, 3-Methyl-2,2'-bipyridine is an excellent chelating ligand for a wide
range of transition metals. The methyl group can influence the stability and reactivity of the
resulting metal complexes through steric and electronic effects.

One notable application is in "rollover" cyclometalation reactions. In these reactions, the
bidentate ligand can act as a cyclometalated ligand, leading to the formation of unique
organometallic complexes. This reactivity has been utilized for the activation and
functionalization of C-H bonds at positions that are typically difficult to functionalize.[1]

Complexes of 3-Methyl-2,2'-bipyridine with metals like palladium are expected to be active
catalysts in cross-coupling reactions, similar to other bipyridine-ligated palladium complexes.

Potential in Drug Development and Biological Activity
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Bipyridine derivatives and their metal complexes have been investigated for a range of
biological activities, including anticancer, antimicrobial, and antiviral properties.[3] The
mechanism of action for some bipyridine-containing anticancer agents involves the induction of
apoptosis through the generation of reactive oxygen species (ROS) and depolarization of the
mitochondrial membrane.[4] Some studies have suggested that bipyridine derivatives may
exert their effects by interacting with signaling proteins such as AKT and BRAF, which are
implicated in cancer progression.[4]

While specific studies on the biological activity of 3-Methyl-2,2'-bipyridine are scarce, its
structural similarity to other biologically active bipyridines suggests it could be a valuable
scaffold for the design of new therapeutic agents.

Hypothetical Signaling Pathway Modulation by a Bipyridine Derivative
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Safety Information
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Specific toxicity data for 3-Methyl-2,2'-bipyridine is not readily available. As with all chemical
reagents, it should be handled with appropriate personal protective equipment (PPE), including
gloves, safety glasses, and a lab coat, in a well-ventilated area.

Disclaimer: This document is intended for informational purposes for a scientific audience and
is based on currently available data, which for this specific compound is limited. The predicted
properties and generalized protocols should be used as a guide, and experimental verification
IS strongly recommended.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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